2-(4-(Pentyloxy)benzylidene)malononitrile
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Overview
Description
2-(4-(Pentyloxy)benzylidene)malononitrile is an organic compound that belongs to the class of benzylidene malononitriles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, specialty chemicals, and materials science. The structure of this compound consists of a benzylidene group attached to a malononitrile moiety, with a pentyloxy substituent on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pentyloxy)benzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon double bonds by condensing an aldehyde with an active methylene compound in the presence of a base. In this case, the reaction involves the condensation of 4-(pentyloxy)benzaldehyde with malononitrile .
Reaction Conditions:
Catalysts: Various catalysts can be used, including Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite.
Solvents: Ethyl acetate is commonly used as a solvent.
Temperature: The reaction is typically carried out at 60°C.
Reaction Time: The reaction can be completed in about 4 hours.
Industrial Production Methods
Industrial production methods for this compound also rely on the Knoevenagel condensation reaction. The process can be optimized by using eco-friendly catalytic processes to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Pentyloxy)benzylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
2-(4-(Pentyloxy)benzylidene)malononitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-(Pentyloxy)benzylidene)malononitrile involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-(Pentyloxy)benzylidene)malononitrile can be compared with other benzylidene malononitrile derivatives, such as:
Benzylidenemalononitrile: Lacks the pentyloxy substituent, leading to different chemical and biological properties.
4-(Methoxy)benzylidenemalononitrile: Contains a methoxy group instead of a pentyloxy group, resulting in variations in reactivity and applications.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[(4-pentoxyphenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-3-4-9-18-15-7-5-13(6-8-15)10-14(11-16)12-17/h5-8,10H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHNQLZMJWDFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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